N-[(3S)-Tetrahydro-2-oxo-3-furanyl]octadecanamide
Overview
Description
N-[(3S)-Tetrahydro-2-oxo-3-furanyl]octadecanamide, also known as N-octadecanoyl-L-Homoserine lactone, is a compound with the molecular formula C22H41NO3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of N-[(3S)-Tetrahydro-2-oxo-3-furanyl]octadecanamide consists of 22 carbon atoms, 41 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight is 367.57 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of N-[(3S)-Tetrahydro-2-oxo-3-furanyl]octadecanamide include a molecular weight of 367.6 g/mol . The compound has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count . It has a rotatable bond count of 17 . The exact mass is 367.30864417 g/mol .Scientific Research Applications
Quorum Sensing
“N-octadecanoyl-L-Homoserine lactone” is a bacterial quorum-sensing signaling molecule . Quorum sensing is a regulatory system used by bacteria for controlling gene expression in response to increasing cell density . This regulatory process manifests itself with a variety of phenotypes including biofilm formation and virulence factor production .
Biofilm Formation
This compound plays a significant role in biofilm formation . Biofilms are communities of microorganisms that attach to each other and to surfaces. They are involved in a wide variety of microbial infections in the body .
Virulence Factor Production
“N-octadecanoyl-L-Homoserine lactone” is involved in the production of virulence factors . Virulence factors are molecules produced by bacteria that increase their effectiveness and enable them to achieve colonization, immunoevasion, immunosuppression, and obtain nutrition .
Antimicrobial Therapy
Modulation of bacterial quorum-sensing signaling systems to suppress pathogenesis represents a new approach to antimicrobial research for infectious diseases . This compound, being a part of the quorum-sensing system, can be a potential target for antimicrobial therapy .
Nitrogen Fixation
This compound is involved in quorum-sensing signaling in strains of Rhizobium meliloti, a nitrogen-fixing bacterial symbiont of the legume M. sativa . Nitrogen fixation is a process by which nitrogen in the atmosphere is converted into ammonia .
Transport Mechanism
Long-chain N-acyl homoserine lactones like “N-octadecanoyl-L-Homoserine lactone” can be exported from cells by efflux pumps, or can be transported between communicating cells by extracellular outer membrane vesicles . This highlights the compound’s role in bacterial communication .
Safety And Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
properties
IUPAC Name |
N-[(3S)-2-oxooxolan-3-yl]octadecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)23-20-18-19-26-22(20)25/h20H,2-19H2,1H3,(H,23,24)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMDJDYXARRSKB-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@H]1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3S)-Tetrahydro-2-oxo-3-furanyl]octadecanamide | |
CAS RN |
479050-96-9 | |
Record name | N-[(3S)-Tetrahydro-2-oxo-3-furanyl]octadecanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=479050-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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